
Minalrestat
Vue d'ensemble
Description
Le Minalrestat est un inhibiteur de la réductase d'aldose à structure nouvelle. La réductase d'aldose est une enzyme impliquée dans la voie du polyol, qui convertit le glucose en sorbitol. L'inhibition de cette enzyme peut contribuer à gérer les complications liées au diabète, telles que la neuropathie et la rétinopathie. Le this compound est un dérivé de la 3,4-dihydroisoquinoléinone portant un fragment spirosuccinimide en position 4 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Minalrestat implique une réaction de Heck carbonylative intramoléculaire énantiosélective catalysée par le palladium. Cette réaction utilise des esters formiques comme source de monoxyde de carbone, offrant une méthode facile et efficace pour la synthèse de composés hétérocycliques azotés énantiopurs portant un stéréocentre quaternaire tout carbone .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, garantissant l'efficacité et la sécurité du composé pour une utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Palladium-Catalyzed Enantioselective Carbonylative Heck Reaction
The cornerstone of Minalrestat’s synthesis is a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This method uses formate esters as a CO source to construct the 3,4-dihydroisoquinolinone core with an all-carbon quaternary stereocenter .
Reaction Mechanism
-
Substrates : N-allyl benzamides (e.g., 1a ) react with aryl formates (e.g., 2a ) under Pd catalysis.
-
Key Steps :
Optimization Data
Reaction conditions were systematically optimized for yield and enantiomeric excess (ee):
Entry | Base | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
3 | Na₂CO₃ | DMSO | 78 | 86 |
10 | Na₂CO₃ | DMSO | 88 | 92 |
11 | Na₂CO₃ | NMP | 68 | 93 |
Optimal conditions: 5 mol% Pd(OAc)₂, 6 mol% (R)-SEGPHOS ligand, Na₂CO₃ base, DMSO solvent at 110°C .
Substrate Scope and Functional Group Compatibility
The reaction tolerates diverse substituents on the benzamide and aryl formate components:
-
Electron-donating/withdrawing groups : Methoxy, fluoro, chloro, and bromo substituents on benzamides yield products (3fa–3ha ) with 80–90% ee .
-
Steric effects : Bulky tert-butyl groups suppress cyclization, while smaller alkyl chains (e.g., methyl, benzyl) proceed efficiently (5aa–5ca ) .
-
Aryl formates : Electron-rich (methoxy) and electron-poor (ester, chloro) aryl formates are viable CO sources (3ab–3ae ) .
Key Steps :
-
Carbonylative Heck Reaction : Benzamide 4q reacts to form 5qa (93% ee).
-
Deprotection : Trifluoroacetic acid removes PMB groups, yielding lactone 6 .
-
Lactonization to Amide : 6 reacts with ethylamine to form 7 .
-
Oxidation : PCC oxidizes 7 to succinimide 8 , followed by α-methylene oxidation to isoquinolinedione 9 .
-
Final Derivatization : Introduction of 4-bromo-2-fluorobenzyl moiety produces analogue 10 (91% ee).
Racemization Prevention
-
N′-Alkylation : Introducing alkyl groups (e.g., PMB) stabilizes the stereocenter, reducing racemization .
-
Structural Modifications : Decarbonylated analogues (e.g., 11 ) avoid the racemization-prone 3-carbonyl group .
Side Reactions and Limitations
-
Hydride Capture : Substrates with bulky substituents (e.g., 1e ) favor hydride transfer over cyclization, reducing yields .
-
β-O-Elimination : Benzyloxy groups trigger elimination before CO insertion, forming side products (e.g., 5ia ) .
-
Solvent Sensitivity : Non-polar solvents (toluene, THF) fail to promote cyclization .
Comparative Analysis of Reaction Outcomes
Substrate Type | Yield Range (%) | ee Range (%) | Key Challenge |
---|---|---|---|
Electron-deficient | 50–70 | 80-87 | Competing redox side reactions |
Sterically hindered | <10 | — | Low cyclization efficiency |
N-Alkyl benzamides | 70-93 | 90-93 | High enantioselectivity |
This synthesis strategy enables efficient access to this compound analogues with enhanced stability and bioactivity, addressing critical limitations of earlier aldose reductase inhibitors. Ongoing work focuses on expanding the substrate scope and evaluating in vivo efficacy .
Applications De Recherche Scientifique
Scientific Research Applications
Minalrestat's applications span various fields, including chemistry, biology, and medicine:
- Chemistry : Used as a model compound for studying aldose reductase inhibitors and their synthesis.
- Biology : Investigated for its effects on cellular pathways and enzyme inhibition.
- Medicine : Explored as a potential therapeutic agent for managing diabetic complications.
- Industry : Utilized in the development of new pharmaceuticals targeting aldose reductase .
Table 1: Comparison of Aldose Reductase Inhibitors
Compound | Structure Type | Affinity (IC50) | Clinical Status |
---|---|---|---|
This compound | Spirosuccinimide | Low micromolar | Investigational |
Epalrestat | Carboxylic acid | Low micromolar | Marketed (limited regions) |
Tolrestat | Carboxylic acid | Low micromolar | Withdrawn |
Fidarestat | Hydantoin | Low micromolar | Advanced trials |
Case Studies
- Microvascular Effects in Diabetic Rats :
- Synthesis and Efficacy :
- Comparative Studies with Other Inhibitors :
Mécanisme D'action
Minalrestat exerts its effects by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. The mechanism involves binding to the active site of aldose reductase, blocking its activity and preventing the downstream effects of the polyol pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Epalrestat : Un autre inhibiteur de la réductase d'aldose utilisé dans le traitement de la neuropathie diabétique.
Sorbinil : Un inhibiteur de la réductase d'aldose étudié pour ses bienfaits thérapeutiques potentiels.
Tolrestat : Précédemment utilisé comme inhibiteur de la réductase d'aldose mais retiré en raison d'effets indésirables.
Unicité
Le Minalrestat est unique en raison de sa structure nouvelle et de sa haute spécificité pour la réductase d'aldose. Il présente des profils d'activité et de sécurité appréciables, ce qui en fait un candidat médicament prometteur par rapport à d'autres composés similaires .
Activité Biologique
Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.
Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .
Key Mechanisms:
- Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
- Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
- Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.
Study Overview
-
Microvascular Reactivity in Diabetic Rats :
- Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
- Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
- Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
-
Molecular Docking Studies :
- Objective : To explore binding interactions between this compound and aldose reductase.
- Methodology : Molecular docking simulations were performed to predict binding affinities.
- Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
- Comparative Efficacy with Other Inhibitors :
Clinical Implications
- Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
- Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Microvascular Reactivity | Intravital microscopy in diabetic rats | Restored reactivity to inflammatory mediators |
Molecular Docking | Computational modeling | Strong binding affinity to aldose reductase |
Comparative Efficacy | In vitro assays | Superior inhibition compared to other aldose reductase inhibitors |
Propriétés
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHZAHGTGIZZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021572 | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129688-50-2, 155683-53-7 | |
Record name | Minalrestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minalrestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.